(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

Nicotinic acetylcholine receptor Enantiomeric specificity Binding affinity

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride, also known as (S)-PNU-282987 hydrochloride, is a chiral small-molecule orthosteric agonist of the α7 nicotinic acetylcholine receptor (nAChR). It is the stereochemically defined S-enantiomer of the quinuclidine benzamide series, originally developed through structure–activity relationship (SAR) optimization for α7 nAChR agonism.

Molecular Formula C14H18Cl2N2O
Molecular Weight 301.2 g/mol
CAS No. 128311-08-0
Cat. No. B3229220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride
CAS128311-08-0
Molecular FormulaC14H18Cl2N2O
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m1./s1
InChIKeyHSEQUIRZHDYOIX-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (CAS 128311-08-0) Requires Scientific Selection Evidence


(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride, also known as (S)-PNU-282987 hydrochloride, is a chiral small-molecule orthosteric agonist of the α7 nicotinic acetylcholine receptor (nAChR) [1]. It is the stereochemically defined S-enantiomer of the quinuclidine benzamide series, originally developed through structure–activity relationship (SAR) optimization for α7 nAChR agonism [2]. This compound additionally functions as a functional antagonist of the 5-HT₃ receptor, a structural homologue of α7 nAChR [1]. The hydrochloride salt form (CAS 128311-08-0; molecular weight 301.21 g/mol) is the most commonly supplied research-grade material, and its pharmacological identity is inseparable from its absolute (S)-stereochemistry.

Why Substituting (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride with Other α7 Agonists Risks Experimental Irreproducibility


Although multiple α7 nAChR agonists are commercially available, they are not interchangeable. Enantiomeric identity (S vs. R), receptor-subtype selectivity profiles (α7 vs. α4β2 or 5-HT₃), and off-target pharmacology (e.g., serotonin transporter inhibition) differ dramatically across in-class compounds [1]. Even the racemate of PNU-282987 cannot substitute for the enantiopure (S)-form, because the R-enantiomer exhibits >1,000-fold weaker α7 nAChR binding [2]. Furthermore, α7 agonists such as GTS-21 carry potent α4β2 antagonist activity absent in (S)-PNU-282987, while SSR180711 introduces serotonin reuptake inhibition not present in the target compound [3]. Consequently, procurement decisions based on general mechanism-of-action alone introduce confounding variables that compromise data interpretability across in vitro, ex vivo, and in vivo paradigms.

Evidence Guide for (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride: Head-to-Head and Cross-Study Quantitative Differentiation


Enantiomer-Specific α7 nAChR Binding Affinity: S- vs. R-PNU-282987 (1,270-Fold Selectivity Window)

The (S)-enantiomer of PNU-282987 binds to the rat α7 nAChR with a Ki of 26 nM, whereas the (R)-enantiomer shows negligible binding to the soluble acetylcholine receptor with a Ki of 33,000 nM (33 μM), representing an approximately 1,270-fold difference [1][2]. This stereochemical dependence was established in the original quinuclidine benzamide SAR campaign, where the (S)-configuration at the quinuclidine 3-position was essential for high-affinity α7 nAChR interaction [1].

Nicotinic acetylcholine receptor Enantiomeric specificity Binding affinity Chiral resolution

Subtype Selectivity: (S)-PNU-282987 Spares α4β2 and Muscle nAChRs, Unlike GTS-21

(S)-PNU-282987 displays negligible activity at α1β1γδ (muscle-type) and α3β4 (ganglionic) nAChRs (IC₅₀ ≥ 60 μM), and at 1 μM it is inactive against a panel of monoamine, muscarinic, glutamate, and GABA receptors [1]. In contrast, the commonly used α7 agonist GTS-21 (DMXB-A) is a potent antagonist of the human α4β2 nAChR (Ki = 20 nM) and the 5-HT₃A receptor (IC₅₀ = 3.1 μM) . The α4β2 nAChR is the predominant high-affinity nicotinic receptor in the CNS and modulates dopamine release, reward pathways, and mood; GTS-21's activity at this site therefore confounds experiments aimed at isolating α7-mediated effects .

nAChR subtype selectivity α4β2 nAChR Off-target activity GTS-21

Downstream Signaling Selectivity: PNU-282987 Suppresses IKK/NF-κB Phosphorylation More Potently Than GTS-21 in ILC2s

In IL-33-stimulated murine lung type 2 innate lymphoid cells (ILC2s), both PNU-282987 and GTS-21 inhibited IKK and NF-κB p65 phosphorylation after 24-hour treatment. However, the inhibitory effect of PNU-282987 on IKK and NF-κB phosphorylation was significantly greater than that of GTS-21 when compared directly in the same experimental system [1]. This enhanced suppression of the canonical NF-κB pathway was associated with reduced GATA3 expression and Ki67 proliferation marker in ILC2s, translating in vivo to comparable attenuation of IL-33- and Alternaria-induced airway eosinophilia and goblet cell hyperplasia at equivalent doses (20 mg/kg i.p.) [1].

NF-κB signaling ILC2 Anti-inflammatory IKK phosphorylation Allergic airway inflammation

Mechanistic Specificity: PNU-282987 Lacks Serotonin Transporter (SERT) Inhibition, Unlike SSR180711

Ex vivo [³H]5-HT uptake assays in mouse cortical synaptosomes demonstrated that PNU-282987, at doses up to 40 mg/kg (s.c.), did not inhibit serotonin transporter (SERT) activity. In contrast, the α7 nAChR partial agonist SSR180711 inhibited [³H]5-HT uptake with an ED₅₀ of 30 mg/kg (s.c.) [1]. This SERT inhibition by SSR180711 is functionally comparable to a citalopram dose of ~2.4 mg/kg, a level normally sub-threshold in behavioral tests but capable of contributing to antidepressant-like effects [1]. The absence of SERT activity in PNU-282987 means that any observed behavioral or neurochemical effect can be attributed solely to α7 nAChR agonism and/or 5-HT₃ receptor antagonism, without the confound of elevated synaptic 5-HT levels.

Serotonin transporter SERT 5-HT reuptake SSR180711 Antidepressant

In Vivo Electrophysiological Efficacy: PNU-282987 Augments Hippocampal Theta Oscillation Power by 40%

Systemic administration of PNU-282987 in anaesthetized rats significantly enhanced the power of brainstem stimulation-induced hippocampal theta oscillation by 40% relative to baseline. In the same experimental paradigm, the muscarinic receptor antagonist scopolamine (a known amnestic agent) significantly decreased theta power by 68% [1]. This bidirectional modulation—enhancement by an α7 nAChR agonist vs. suppression by a muscarinic antagonist—establishes a functional benchmark for α7-mediated pro-cognitive activity in an intact neural circuit. The theta oscillation assay is considered a translational biomarker for cognitive processes including attention and memory encoding [1].

Hippocampal theta oscillation In vivo electrophysiology Cognitive enhancement α7 nAChR agonism Scopolamine

Sustained Efficacy Without Rebound Inflammation: PNU-282987 vs. the PAM PNU-120596 in LPS-Induced Neuroinflammation

In a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, the orthosteric agonist PNU-282987 protected mice from LPS-induced episodic memory impairment, decreased blood IL-6 levels, stabilized brain mitochondria, and up-regulated brain α7, α3, and α4 nAChR subunits. The type II positive allosteric modulator (PAM) PNU-120596 also decreased IL-6 and stabilized mitochondria; however, its memory-improving effect was transient and disappeared after cessation of the injection cycle. Critically, cessation of PNU-120596 treatment resulted in a sharp rebound increase in blood IL-1β and IL-6 levels, an adverse effect not observed with PNU-282987 [1].

Neuroinflammation LPS model Positive allosteric modulator Episodic memory IL-6 Rebound inflammation

Recommended Research and Industrial Application Scenarios for (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (CAS 128311-08-0)


Selective α7 nAChR Activation in Hippocampal Slice Electrophysiology and Sensory Gating Paradigms

For ex vivo electrophysiological recordings of GABAergic synaptic activity in hippocampal slices, (S)-PNU-282987 hydrochloride is the validated tool compound. It evokes whole-cell currents from cultured rat hippocampal neurons that are fully blocked by the selective α7 antagonist methyllycaconitine (MLA) and enhances GABAergic inhibitory postsynaptic currents [1]. In in vivo sensory gating models, systemic administration of (S)-PNU-282987 restores amphetamine-disrupted auditory gating in anaesthetized rats, a paradigm directly relevant to schizophrenia research [1]. The compound's lack of α4β2 activity eliminates the confound introduced by GTS-21 in these same assays.

Cholinergic Anti-Inflammatory Pathway Studies in ILC2-Driven Allergic Airway Inflammation

(S)-PNU-282987 is the preferred α7 nAChR agonist for investigating the cholinergic anti-inflammatory reflex in type 2 innate lymphoid cell (ILC2) biology. In a direct head-to-head comparison, (S)-PNU-282987 suppressed IKK and NF-κB phosphorylation in IL-33-stimulated ILC2s significantly more than GTS-21, translating to reduced airway eosinophilia and goblet cell hyperplasia in Alternaria-induced allergic airway inflammation models at 20 mg/kg i.p. dosing [2]. Researchers studying the neuroimmune interface in asthma and allergic disease should select (S)-PNU-282987 over GTS-21 to achieve maximal NF-κB pathway suppression.

Dissecting α7-Specific Contributions to Cognitive Enhancement Without SERT Confounds

In behavioral pharmacology studies designed to isolate α7 nAChR-mediated effects on cognition, memory, or antidepressant-like behavior, (S)-PNU-282987 is the only α7 agonist that lacks serotonin transporter (SERT) inhibitory activity at behaviorally relevant doses (no inhibition up to 40 mg/kg s.c.) [3]. This contrasts with SSR180711 (SERT ED₅₀ = 30 mg/kg s.c.), which introduces 5-HT reuptake inhibition comparable to a sub-active dose of citalopram. (S)-PNU-282987 also enhances hippocampal theta oscillation power by 40% in vivo, providing a quantitative electrophysiological correlate of its pro-cognitive activity [4].

Longitudinal Neuroinflammation Studies Requiring Sustained Target Engagement Without Treatment-Cessation Rebound

For chronic dosing paradigms in LPS-induced neuroinflammation models, (S)-PNU-282987 provides sustained episodic memory protection that persists beyond the treatment period, with no post-cessation rebound increase in IL-1β or IL-6. This is in marked contrast to the type II PAM PNU-120596, whose memory-enhancing effect is transient and followed by a sharp inflammatory cytokine rebound after dosing stops [5]. Researchers designing experiments with treatment washout phases or evaluating disease-modifying rather than symptomatic effects should prioritize (S)-PNU-282987.

Quote Request

Request a Quote for (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.